molecular formula C21H25N3O2 B11825836 tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate

Cat. No.: B11825836
M. Wt: 351.4 g/mol
InChI Key: WBBBQNZREJWILE-UHFFFAOYSA-N
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Description

tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is a carbamate-protected bipyridine derivative characterized by a bicyclic scaffold combining a partially hydrogenated pyridine ring and a phenyl-substituted carbamate group. This structure is commonly employed in medicinal chemistry as an intermediate for synthesizing kinase inhibitors or receptor antagonists, leveraging the tert-butyl carbamate group for temporary amine protection during multi-step syntheses . Key structural features include:

  • Phenyl-carbamate substituent: Enhances lipophilicity and modulates electronic properties.
  • tert-Butyl group**: Improves solubility and stability during synthetic processes.

Synthetic routes for analogous compounds involve palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) and carbamate deprotection under acidic conditions (e.g., trifluoroacetic acid) .

Properties

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

tert-butyl N-phenyl-N-[5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C21H25N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h4-6,9-10,12-13,15H,7-8,11,14H2,1-3H3

InChI Key

WBBBQNZREJWILE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC=C(C=C2)C3=NCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate typically involves multiple steps, starting with the preparation of the bipyridinyl core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure high yield and purity. For instance, the use of methanesulfonic acid under reflux conditions in methanol has been reported to give good yields .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biological Activity

tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a tetrahydro-bipyridine moiety and a carbamate functional group, which are known to influence biological activity. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

  • Molecular Formula : C21H25N3O2
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 1352533-18-6

The compound features a tert-butyl group and a phenyl substituent on the tetrahydro-bipyridine structure. These functional groups enhance its lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play critical roles in gene expression and cell cycle regulation. The structural attributes of this compound suggest it may also exhibit HDAC inhibitory activity .
  • Receptor Binding : The tetrahydro-bipyridine structure can facilitate binding to neurotransmitter receptors or other protein targets involved in signaling pathways. Preliminary studies indicate that derivatives of this compound can modulate receptor activity.
  • Crossing the Blood-Brain Barrier (BBB) : The presence of the bipyridine moiety may enhance the compound's ability to cross the BBB, making it a candidate for central nervous system (CNS) applications .

Case Studies

Recent research has explored various aspects of the biological activity of related compounds:

  • HDAC Inhibition : A study demonstrated that compounds similar to this compound exhibited selective inhibition of HDAC6. This inhibition was linked to anti-cancer properties in preclinical models .
  • Neuroprotective Effects : Research indicated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis. Such effects are critical for developing treatments for neurodegenerative diseases .

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaNotable Activity
tert-Butyl (6-methylpyridin-3-yl)carbamateC16H23N3O2Moderate HDAC inhibition
This compoundC21H25N3O2Potential HDAC inhibition; CNS activity
1-(tert-butoxycarbonyl)-1-(pyridin-2-yl)methylamineC15H20N2O2Neuroprotective effects

Comparison with Similar Compounds

Substituent Variations in Bipyridine Carbamates

The pharmacological and physicochemical properties of bipyridine carbamates are highly dependent on substituents. Below is a comparative analysis:

Compound Name Key Substituents Molecular Weight (g/mol) HPLC Purity (%) Retention Time (min) Key Applications/Findings Reference
tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate Phenyl, tert-butyl carbamate ~349.4 (estimated) N/A N/A Intermediate for kinase inhibitors
tert-Butyl methyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate Methyl, tert-butyl carbamate ~285.3 (estimated) N/A N/A Structural analog with reduced steric bulk
N-(3-(7-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-4-propyl-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (16c) Pyrimido-oxazine core, acrylamide 627.7 99.34 9.37 High-purity kinase inhibitor
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate Fluorophenyl urea, hexyl chain ~353.4 N/A N/A Ureido-functionalized carbamate
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Dimethoxy-pyridine, methyl carbamate ~296.3 N/A N/A Electron-rich pyridine derivative

Key Observations :

  • HPLC Behavior : Pyrimido-oxazine derivatives (e.g., 16c) exhibit higher HPLC purity (>95%) and shorter retention times (9–12 min), suggesting superior polarity management compared to bipyridine carbamates .
  • Biological Activity : Ureido-functionalized carbamates (e.g., ) demonstrate enhanced binding to protein targets due to hydrogen-bonding motifs, whereas the target compound’s bipyridine core may favor kinase inhibition .

Pharmacological Potential

  • However, fluorophenyl or morpholino substituents () enhance target affinity compared to phenyl groups .
  • Dimethoxy-pyridine derivatives () exhibit improved solubility but reduced blood-brain barrier penetration, limiting CNS applications .

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